tert-Butyl 4-((2S,3S)-2-amino-3-hydroxybutyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-((2S,3S)-2-amino-3-hydroxybutyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a hydroxybutyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((2S,3S)-2-amino-3-hydroxybutyl)piperazine-1-carboxylate typically involves the protection of functional groups, selective reactions, and purification steps. One common method involves the use of tert-butyl carbamate as a protecting group for the amine functionality. The synthesis may proceed through the following steps:
Protection of the amine group: The amine group is protected using tert-butyl carbamate.
Formation of the piperazine ring: The protected amine is reacted with appropriate reagents to form the piperazine ring.
Introduction of the hydroxybutyl side chain: The hydroxybutyl side chain is introduced through a series of reactions, including nucleophilic substitution and reduction.
Deprotection: The tert-butyl protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((2S,3S)-2-amino-3-hydroxybutyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, base (e.g., sodium hydroxide)
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted amines
Scientific Research Applications
tert-Butyl 4-((2S,3S)-2-amino-3-hydroxybutyl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((2S,3S)-2-amino-3-hydroxybutyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The hydroxy and amine groups play crucial roles in binding to the active sites of enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-[(2S,3S)-2-{4-[(1R)-1-{[(tert-butoxy)carbonyl]amino}-2-hydroxyethyl]-1H-1,2,3-triazol-1-yl}-3-methylpentanoyl]piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-((2S,3S)-2-amino-3-hydroxybutyl)piperazine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity. The presence of both hydroxy and amine groups allows for versatile chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C13H27N3O3 |
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Molecular Weight |
273.37 g/mol |
IUPAC Name |
tert-butyl 4-[(2S,3S)-2-amino-3-hydroxybutyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C13H27N3O3/c1-10(17)11(14)9-15-5-7-16(8-6-15)12(18)19-13(2,3)4/h10-11,17H,5-9,14H2,1-4H3/t10-,11-/m0/s1 |
InChI Key |
BBYXKMHTXZBQTQ-QWRGUYRKSA-N |
Isomeric SMILES |
C[C@@H]([C@H](CN1CCN(CC1)C(=O)OC(C)(C)C)N)O |
Canonical SMILES |
CC(C(CN1CCN(CC1)C(=O)OC(C)(C)C)N)O |
Origin of Product |
United States |
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